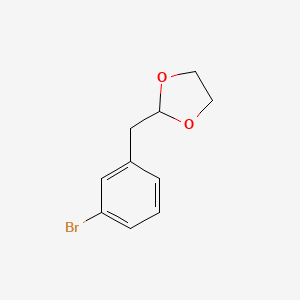

2-(3-Bromobenzyl)-1,3-dioxolane

描述

Contextual Significance of Halogenated Benzyl (B1604629) Acetals as Synthetic Intermediates

Halogenated benzyl acetals are powerful intermediates in organic synthesis due to the distinct reactivity of their functional groups. The halogen atom, typically chlorine, bromine, or iodine, installed on the benzyl ring is a key feature for metal-catalyzed cross-coupling reactions. This allows for the strategic formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds from simpler precursors.

The acetal (B89532) group, in this case a benzyl acetal, serves as a robust protecting group for a carbonyl functionality. wikipedia.org Acetal formation is a common strategy to mask the reactivity of aldehydes and ketones from a wide range of reaction conditions, particularly those involving strong bases, nucleophiles, and hydridic reducing agents. organic-chemistry.orgorganic-chemistry.org Benzylidene acetals, formed from benzaldehyde (B42025) and a 1,2- or 1,3-diol, are particularly common in carbohydrate chemistry. wikipedia.org The stability of the acetal allows for extensive chemical transformations on other parts of the molecule, with the option to deprotect and reveal the original carbonyl group under acidic conditions when desired. organic-chemistry.orgorganic-chemistry.org This orthogonal reactivity makes halogenated benzyl acetals valuable building blocks in the multi-step synthesis of pharmaceuticals, natural products, and materials.

Historical Perspective on 1,3-Dioxolanes in Organic Synthesis

The 1,3-dioxolane (B20135) functional group is a five-membered cyclic acetal, typically formed from the reaction of an aldehyde or a ketone with ethylene (B1197577) glycol. chemicalbook.comwikipedia.org Its application as a protecting group for carbonyl compounds has become a fundamental and standard transformation in organic synthesis. thieme-connect.de Historically, chemists recognized the need to temporarily render a carbonyl group inert while performing reactions elsewhere in a molecule. The development of the dioxolane protection strategy provided a reliable solution.

These cyclic acetals exhibit general stability under basic, reductive, and many oxidative conditions. thieme-connect.de The standard method for their formation involves catalysis by an acid, such as p-toluenesulfonic acid, often with the removal of water to drive the reaction to completion. organic-chemistry.orgchemicalbook.com Conversely, their removal (deprotection) is typically achieved by hydrolysis using aqueous acid. organic-chemistry.org The predictable nature of their formation and cleavage has cemented the role of 1,3-dioxolanes as indispensable tools in the synthetic chemist's arsenal (B13267) for decades. ijsdr.org Beyond their use as protecting groups, the 1,3-dioxolane ring is also a structural motif found in a number of natural and synthetic molecules possessing important biological activities. chemicalbook.comwikipedia.orgresearchgate.net

Overview of Research Objectives and Scope for 2-(3-Bromobenzyl)-1,3-dioxolane

While specific research on this compound is not extensively documented, its structure suggests clear research objectives centered on its use as a bifunctional synthetic intermediate. The primary goal would be to leverage its dual reactivity in a sequential and controlled manner.

The research scope for this compound would involve:

Sequential Functionalization: Utilizing the bromine atom for a primary transformation, such as a Suzuki, Heck, or Sonogashira coupling, to build a more complex aromatic structure. Following this, the 1,3-dioxolane could be hydrolyzed to unveil the latent phenylacetaldehyde (B1677652) moiety.

Elaboration of the Aldehyde: The unmasked aldehyde can participate in a host of subsequent reactions, including Wittig olefination, aldol (B89426) condensations, reductive amination, or reduction to the corresponding alcohol, further extending the molecular complexity.

Synthesis of Target Molecules: The compound serves as an ideal precursor for target molecules containing a substituted 2-phenylethan-1-al or 2-phenylethan-1-ol backbone. This is particularly relevant in medicinal chemistry, where such motifs are common. For instance, the related compound 2-(3-bromophenyl)-1,3-dioxolane (B93826) has been used in syntheses involving arylation. chemicalbook.comsigmaaldrich.com

The overarching objective is to employ this compound as a linchpin in convergent synthetic strategies, allowing for the late-stage introduction of diversity and functionality.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[(3-bromophenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c11-9-3-1-2-8(6-9)7-10-12-4-5-13-10/h1-3,6,10H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGZEZMTTSJESB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373654 | |

| Record name | 2-[(3-bromophenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842123-87-9 | |

| Record name | 2-[(3-bromophenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 3 Bromobenzyl 1,3 Dioxolane

Precursor Synthesis and Derivatization Strategies

The cornerstone of synthesizing 2-(3-bromobenzyl)-1,3-dioxolane is the efficient preparation of its immediate precursor, 3-bromophenylacetaldehyde. This section details common pathways to this key aldehyde and the subsequent acetal (B89532) formation.

Synthesis of 3-Bromophenylacetaldehyde Precursors

The primary route to 3-bromophenylacetaldehyde often begins with more stable, commercially available starting materials. One common precursor is 3-bromophenylacetic acid. chemicalbook.comlookchem.comsigmaaldrich.com This carboxylic acid can be effectively reduced to the desired aldehyde using specialized reducing agents. A frequently employed method is the reduction with di-isobutyl aluminum hydride (DIBAL), which can selectively convert the carboxylic acid to an aldehyde at low temperatures, minimizing over-reduction to the corresponding alcohol. chemicalbook.comlookchem.com

Another synthetic pathway starts from 3-bromoacetophenone. chemicalbook.com The Willgerodt-Kindler reaction provides a method to convert aryl alkyl ketones into the corresponding thioamides, which can then be hydrolyzed to carboxylic acids or amides. wikipedia.orgsynarchive.comorganic-chemistry.org Specifically, 3-bromoacetophenone can be reacted with reagents like sulfur and morpholine (B109124) to yield a thioamide, which upon hydrolysis, produces 3-bromophenylacetic acid, a direct precursor to the target aldehyde. chemicalbook.commsu.edu A patent describes a two-step process where 3-bromoacetophenone is first reacted with morpholine and sulfur, followed by hydrolysis with sulfuric acid and acetic acid to give 3-bromophenylacetic acid in high yield. chemicalbook.com

A different approach documented involves the reaction of 3-bromobenzonitrile (B1265711) with a ruthenium catalyst system and carbon dioxide to produce 3-bromophenylacetic acid. guidechem.com

Methodologies for Acetal Formation from Aldehydes and Diols

The conversion of an aldehyde to a 1,3-dioxolane (B20135) is a classic protection strategy in organic synthesis. numberanalytics.comlibretexts.org This reaction involves the acid-catalyzed nucleophilic addition of a diol, such as ethylene (B1197577) glycol, to the carbonyl group of the aldehyde. learncbse.inyoutube.com

The mechanism proceeds in several steps. First, the acid catalyst protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org An alcohol group from ethylene glycol then performs a nucleophilic attack on this activated carbon, leading to the formation of a hemiacetal intermediate after deprotonation. numberanalytics.commasterorganicchemistry.com The remaining hydroxyl group of the hemiacetal is then protonated by the acid catalyst, forming a good leaving group (water). masterorganicchemistry.comlibretexts.org Subsequent intramolecular cyclization, where the second alcohol group of the ethylene glycol moiety attacks the carbocation, followed by the loss of a proton, yields the stable five-membered cyclic acetal, this compound. youtube.com

This reaction is reversible, and to drive the equilibrium towards the acetal product, the water generated during the reaction must be removed. libretexts.orgnih.gov This is commonly achieved using a Dean-Stark apparatus, molecular sieves, or by using a dehydrating agent. The use of a diol like ethylene glycol is entropically favored over using two separate alcohol molecules because the intramolecular ring-closing step is faster and leads to a more stable cyclic product. youtube.com

Catalytic Approaches to 1,3-Dioxolane Formation

The choice of catalyst is pivotal in acetalization reactions, influencing reaction rates, selectivity, and compatibility with other functional groups. Both Brønsted and Lewis acids are widely employed, each with distinct mechanisms and applications, available in both homogeneous and heterogeneous forms.

Brønsted and Lewis Acid Catalysis in Acetalization

Brønsted acids are traditional and effective catalysts for acetal formation. nih.gov Common examples include mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as organic acids like p-toluenesulfonic acid (p-TSA). nih.govacs.org They function by donating a proton to the carbonyl oxygen, thereby activating the aldehyde for nucleophilic attack by the alcohol. acs.org Studies have shown that even trace amounts of strong acids can be highly effective, promoting the reaction under mild conditions. nih.govacs.org However, strong, corrosive acids may not be compatible with sensitive substrates. nih.gov

Lewis acids offer an alternative catalytic pathway. They function by accepting an electron pair from the carbonyl oxygen, which also enhances the electrophilicity of the carbonyl carbon. A wide array of Lewis acids have been successfully used for acetalization, including metal chlorides and triflates such as Zirconium tetrachloride (ZrCl₄), Indium(III) chloride (InCl₃), and Cerium(III) trifluoromethanesulfonate. icm.edu.plorganic-chemistry.org Lewis acid catalysis can be particularly advantageous for substrates that are sensitive to strong Brønsted acids. icm.edu.pl Some Lewis acid catalysts can be immobilized in ionic liquids, which allows for efficient reaction and catalyst recycling. icm.edu.pl

Heterogeneous and Homogeneous Catalytic Systems

The physical phase of the catalyst relative to the reactants defines it as either homogeneous or heterogeneous, a distinction with significant practical implications for the synthesis of this compound.

Homogeneous catalysts are dissolved in the same phase as the reactants, leading to excellent contact and often high reaction rates and selectivity due to well-defined, single active sites. researchgate.netethz.chpressbooks.pub The aforementioned Brønsted and Lewis acids (e.g., H₂SO₄, p-TSA, InCl₃) are typically used in homogeneous systems. icm.edu.plresearchgate.net The primary drawback of homogeneous catalysis is the often difficult and costly separation of the catalyst from the reaction mixture and products, which can also lead to product contamination. ethz.ch

Heterogeneous catalysts , which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer a compelling solution to the problem of catalyst separation. researchgate.netpressbooks.pub The catalyst can be easily removed by simple filtration at the end of the reaction, facilitating product purification and catalyst recycling. ethz.chbaranlab.org This makes the process more cost-effective and environmentally friendly. Examples of heterogeneous catalysts for acetalization include:

Acidic clays (B1170129) and zeolites: These materials possess acidic sites on their surfaces that can effectively catalyze the reaction.

Ion-exchange resins: Polymeric resins functionalized with sulfonic acid groups (e.g., Amberlyst-15) are widely used as solid acid catalysts.

Supported acids: Acids such as perchloric acid adsorbed onto silica (B1680970) gel have been shown to be extremely efficient and reusable catalysts for acetalization, often under solvent-free conditions. organic-chemistry.org

The table below summarizes the performance of various catalytic systems in analogous acetalization reactions.

| Catalyst System | Substrate | Diol/Alcohol | Conditions | Yield (%) | Source |

| 0.1 mol% HCl | Various Aldehydes | Methanol | Ambient Temp, 30 min | >95 | acs.org |

| InCl₃ in [C₁C₄Pyrr][NTf₂] | Cyclohexanone | Triethyl orthoformate | 0°C, 5 min | High | icm.edu.pl |

| Perchloric acid/Silica gel | Various Aldehydes/Ketones | Trialkyl orthoformates | Solvent-free | High | organic-chemistry.org |

| Pd complex | Various Aldehydes/Ketones | - | Ambient Temp | Excellent | organic-chemistry.org |

| Eosin Y (photocatalyst) | Various Aldehydes | - | Visible light | Good to Excellent | organic-chemistry.org |

This table presents data for representative acetalization reactions to illustrate catalyst efficacy and is not specific to this compound.

Optimization of Reaction Conditions and Yield Enhancement

To maximize the yield and purity of this compound, careful optimization of several reaction parameters is essential.

A critical factor is the removal of water , the byproduct of the reaction. As acetal formation is an equilibrium process, continuous removal of water shifts the equilibrium towards the product side, significantly enhancing the yield. nih.gov This is typically accomplished with a Dean-Stark apparatus during reflux or by adding chemical drying agents like molecular sieves or using an excess of an orthoformate which reacts with water. libretexts.org

The choice of catalyst and its loading is another key variable. While acid catalysis is necessary, using an excessive amount can lead to side reactions or decomposition of the product. nih.gov Research has demonstrated that for many acetalizations, very low catalyst loadings (e.g., 0.005 mol%) can be sufficient, providing high yields under mild conditions and minimizing potential degradation of acid-sensitive substrates. nih.gov

Temperature and reaction time are interdependent parameters that must be optimized. While higher temperatures can increase the reaction rate, they can also promote side reactions. The optimal temperature will depend on the specific substrates and catalyst used. nih.gov For instance, some highly active catalytic systems can achieve quantitative conversion at ambient temperature or even lower in a short time, whereas others may require heating. nih.govacs.org

Finally, exploring solvent-free conditions can be advantageous from a green chemistry perspective. organic-chemistry.org Heterogeneous catalysts are particularly well-suited for solvent-free reactions, which can simplify workup procedures and reduce waste. organic-chemistry.org The development of photochemical methods, using catalysts like Eosin Y under visible light, represents a modern approach that allows for acetalization under neutral conditions, further broadening the scope for sensitive substrates. organic-chemistry.org

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental footprint of the process by minimizing solvent use, saving energy, and utilizing renewable materials. chemijournal.comrasayanjournal.co.in

A significant advancement in green acetalization is the development of solvent-free reaction conditions. researchgate.net For the synthesis of this compound, this can be achieved by heating a mixture of 3-bromophenylacetaldehyde, a slight excess of ethylene glycol, and an acid catalyst. google.com The reaction is conducted under vacuum, which serves the dual purpose of lowering the boiling point of the water byproduct and actively removing it from the reaction mixture, thus driving the reaction to completion without the need for an organic solvent. google.com

This approach offers several advantages:

Waste Reduction: Eliminates the need for solvent purchase, handling, and disposal.

Energy Savings: The reaction time can be significantly reduced compared to traditional azeotropic distillation methods. google.com

Process Simplification: The workup is often simpler, as there is no bulk solvent to remove.

The "greenness" of a synthetic route can also be enhanced by sourcing starting materials from renewable feedstocks. rsc.org In the synthesis of this compound, the ethylene glycol component can be derived from biomass. researchgate.net Bio-ethylene, produced from the dehydration of bio-ethanol, can be oxidized to produce bio-ethylene glycol, providing a sustainable alternative to petroleum-derived ethylene glycol.

Furthermore, research into green catalysts offers another avenue for sustainable synthesis. While traditional mineral acids are effective, they can be corrosive and difficult to separate. The use of solid, reusable acid catalysts like zeolites or ion-exchange resins aligns with green principles. google.com There is also growing interest in biocatalysts or natural acid sources, such as citric acid from lemon juice, which have been shown to effectively catalyze other organic reactions and represent a potential future direction for syntheses of this type. researchgate.net

Chemical Reactivity and Transformations of 2 3 Bromobenzyl 1,3 Dioxolane

Reactions at the Aromatic Bromine Moiety

The bromine atom attached to the benzene (B151609) ring is a key functional group that serves as a handle for numerous carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. The aryl bromide in 2-(3-Bromobenzyl)-1,3-dioxolane is an excellent substrate for these transformations.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. cymitquimica.com This method is widely used to form biaryl structures. For this compound, a Suzuki coupling would lead to the formation of a new carbon-carbon bond at the 3-position of the benzyl (B1604629) group. The reaction is compatible with the dioxolane functionality, which remains intact under typical Suzuki conditions.

Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. This reaction is highly efficient for the synthesis of arylalkynes. When applied to this compound, it provides a direct route to compounds containing a 3-(alkynyl)benzyl moiety, which are valuable precursors for more complex molecular architectures.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new, substituted alkene. This reaction is catalyzed by a palladium complex and requires a base. The reaction of this compound with an alkene like an acrylate (B77674) would yield a cinnamate (B1238496) derivative, demonstrating the utility of this method for creating substituted styrenyl systems.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Base | Product |

|---|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-(3-Phenylbenzyl)-1,3-dioxolane |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 2-(3-(Phenylethynyl)benzyl)-1,3-dioxolane |

The carbon-bromine bond can be converted into a carbon-metal bond, transforming the electrophilic aromatic ring into a potent nucleophile.

Magnesium-Halogen Exchange: The reaction of this compound with magnesium metal in an ethereal solvent like THF or diethyl ether generates the corresponding Grignard reagent, [3-(1,3-dioxolan-2-ylmethyl)phenyl]magnesium bromide. This organometallic intermediate is a strong nucleophile and base, capable of reacting with a wide range of electrophiles such as aldehydes, ketones, and carbon dioxide. Care must be taken to ensure anhydrous conditions, as Grignard reagents react readily with water.

Lithium-Halogen Exchange: Alternatively, treatment with an organolithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures can induce a lithium-halogen exchange. This process is very rapid and efficient, yielding the aryllithium species [3-(1,3-dioxolan-2-ylmethyl)phenyl]lithium. Aryllithium reagents are generally more reactive than their Grignard counterparts and are used in similar reactions with electrophiles. The low temperature is crucial to prevent side reactions.

Table 2: Formation and Quenching of Organometallic Reagents

| Reagent | Metal | Conditions | Quenching Electrophile | Final Product |

|---|---|---|---|---|

| Grignard | Mg | THF, reflux | CO₂ then H₃O⁺ | 3-(2-(1,3-Dioxolan-2-yl)ethyl)benzoic acid |

Nucleophilic aromatic substitution (SNAr) typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (e.g., nitro groups) at the ortho and/or para positions relative to the leaving group (the bromine atom). The benzene ring of this compound lacks such activating groups. The benzyl and dioxolane moieties are not sufficiently electron-withdrawing to facilitate a standard SNAr reaction under mild conditions. Therefore, direct substitution of the bromine by a nucleophile is generally not a feasible pathway unless extremely harsh conditions or a different mechanism, such as one involving a benzyne (B1209423) intermediate, is employed.

Reactivity of the 1,3-Dioxolane (B20135) Acetal (B89532) Functionality

The 1,3-dioxolane group serves as a protecting group for an aldehyde. Its reactivity is centered on its cleavage to regenerate the carbonyl group or, under certain conditions, the opening of the cyclic acetal ring.

The primary role of the 1,3-dioxolane group is to mask the reactivity of an aldehyde. It is stable to many reaction conditions, including those involving strong bases, organometallic reagents, and hydrides. However, it can be readily cleaved under acidic conditions to regenerate the parent aldehyde.

The controlled hydrolysis of this compound yields 3-bromophenylacetaldehyde. This transformation is typically achieved by treatment with an aqueous acid, such as hydrochloric acid or sulfuric acid, often in a co-solvent like acetone (B3395972) or THF. The reaction proceeds via protonation of one of the dioxolane oxygens, followed by ring opening and subsequent hydrolysis of the resulting hemiacetal.

Table 3: Conditions for Acetal Deprotection

| Reagent | Solvent | Conditions | Product |

|---|---|---|---|

| 1M HCl (aq) | Acetone | Room Temperature | 3-Bromophenylacetaldehyde |

| p-Toluenesulfonic acid | Acetone/H₂O | Reflux | 3-Bromophenylacetaldehyde |

While hydrolysis is the most common reaction of the 1,3-dioxolane group, the ring can also be opened by other reagents. Reductive cleavage can be achieved using strong Lewis acids in combination with a hydride source. For example, reagents like diisobutylaluminium hydride (DIBAL-H) or a combination of a Lewis acid with a silane (B1218182) can open the acetal ring to afford a protected diol derivative. The regioselectivity of the ring opening depends on the specific reagents and conditions employed. Cationic ring-opening polymerization is also a known reaction for 1,3-dioxolane itself, though this is less relevant for this substituted derivative in typical synthetic applications. These reactions are less common than simple hydrolysis but provide alternative pathways for functional group manipulation.

Transacetalization Reactions with Other Diols

The 1,3-dioxolane ring in this compound serves as a protecting group for a carbonyl functionality. This acetal can undergo transacetalization reactions in the presence of an acid catalyst and another diol. This process involves the exchange of the ethylene (B1197577) glycol moiety of the dioxolane with a different diol, leading to the formation of a new acetal. The equilibrium of this reaction can be shifted towards the product by using an excess of the new diol or by removing water or ethylene glycol from the reaction mixture.

The choice of diol in the transacetalization reaction can introduce new functionalities or stereochemical elements into the molecule. For instance, using a chiral diol can lead to the formation of a chiral acetal, which can be a key step in asymmetric synthesis. The reaction conditions, such as the type of acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15) and the solvent, are crucial for achieving high yields and preventing unwanted side reactions.

Table 1: Examples of Transacetalization Reactions

| Diol | Catalyst | Solvent | Product |

| Propane-1,3-diol | p-Toluenesulfonic acid | Toluene | 2-(3-Bromobenzyl)-1,3-dioxane |

| (2R,3R)-Butane-2,3-diol | Camphorsulfonic acid | Dichloromethane | (4R,5R)-2-(3-Bromobenzyl)-4,5-dimethyl-1,3-dioxolane |

| 2,2-Dimethylpropane-1,3-diol | Scandium(III) triflate | Tetrahydrofuran | 2-(3-Bromobenzyl)-5,5-dimethyl-1,3-dioxane |

Transformations Involving the Benzylic Methylene (B1212753) Group

The benzylic methylene group in this compound is activated by the adjacent phenyl ring and is susceptible to both radical and oxidative transformations.

The benzylic C-H bonds are relatively weak and can be cleaved under radical conditions to form a stabilized benzylic radical. This radical can then undergo various reactions, such as halogenation or coupling with other radical species. For instance, radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) can introduce a bromine atom at the benzylic position. This transformation yields 2-(bromo(3-bromophenyl)methyl)-1,3-dioxolane, a precursor for further nucleophilic substitutions.

Table 2: Radical Reactions at the Benzylic Position

| Reagent | Initiator | Solvent | Product |

| N-Bromosuccinimide (NBS) | AIBN | Carbon tetrachloride | 2-(Bromo(3-bromophenyl)methyl)-1,3-dioxolane |

| Sulfuryl chloride | Benzoyl peroxide | Benzene | 2-(Chloro(3-bromophenyl)methyl)-1,3-dioxolane |

The benzylic methylene group can be oxidized to a carbonyl group, converting the benzyl ether derivative into a benzoyl derivative. This oxidation can be achieved using various oxidizing agents. Common reagents for this transformation include potassium permanganate, chromium-based reagents, or milder, more selective oxidants like ruthenium tetroxide generated in situ. The resulting ketone, (3-bromophenyl)(1,3-dioxolan-2-yl)methanone, is a valuable intermediate for the synthesis of more complex molecules through reactions at the newly formed carbonyl group.

Table 3: Oxidative Transformations of the Benzylic Methylene

| Oxidizing Agent | Conditions | Product |

| Potassium permanganate | Basic, aqueous | 3-Bromobenzoic acid (after cleavage) |

| Ruthenium(III) chloride / Sodium periodate | CCl4/CH3CN/H2O | (3-Bromophenyl)(1,3-dioxolan-2-yl)methanone |

| Chromium trioxide / Acetic acid | Aqueous acetic acid | (3-Bromophenyl)(1,3-dioxolan-2-yl)methanone |

Stereochemical Considerations in Reactions of this compound

When the dioxolane ring or the side chain of this compound is suitably substituted, stereochemical factors play a crucial role in its reactivity.

If a chiral center exists within the molecule, for example, if a chiral diol was used to form the dioxolane ring, reactions at the benzylic position or elsewhere on the side chain can exhibit diastereoselectivity. The existing stereocenter can direct the approach of reagents, leading to the preferential formation of one diastereomer over the other. This stereocontrol is a powerful tool in the synthesis of complex target molecules with multiple stereocenters. For example, the reduction of a carbonyl group introduced at the benzylic position of a chiral dioxolane derivative can proceed with high diastereoselectivity.

Table 4: Diastereoselective Reactions

| Substrate | Reagent | Conditions | Major Diastereomer | Diastereomeric Ratio |

| (4R,5R)-2-(3-Bromobenzoyl)-4,5-dimethyl-1,3-dioxolane | Sodium borohydride | Methanol, 0 °C | (R)-((4R,5R)-2-(3-Bromophenyl)-4,5-dimethyl-1,3-dioxolan-2-yl)methanol | >95:5 |

| (4S)-2-(3-Bromobenzyl)-4-phenyl-1,3-dioxolane | N-Bromosuccinimide, AIBN | CCl4, reflux | (2S,4S)-2-(Bromo(3-bromophenyl)methyl)-4-phenyl-1,3-dioxolane | 85:15 |

The synthesis of enantiomerically pure or enriched derivatives of this compound can be achieved through several strategies. One common approach involves the use of chiral catalysts in reactions that create a stereocenter. For example, the asymmetric reduction of an olefinic precursor or the enantioselective oxidation of the benzylic methylene group can be accomplished using chiral transition metal complexes.

Alternatively, chiral starting materials can be employed. The use of enantiopure diols, such as those derived from tartaric acid or carbohydrates, in the initial acetal formation leads to chiral dioxolanes. These can then be carried through a synthetic sequence to yield enantiomerically pure final products.

Table 5: Enantioselective Approaches

| Reaction Type | Chiral Catalyst/Auxiliary | Product | Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation of 2-(3-bromostyryl)-1,3-dioxolane | Ru(BINAP)Cl2 | (R)- or (S)-2-(3-Bromobenzyl)-1,3-dioxolane | >98% |

| Kinetic Resolution of racemic this compound | Chiral lipase | (R)-2-(3-Bromobenzyl)-1,3-dioxolane acetate | >99% |

In-depth Analysis of this compound Reveals Limited Publicly Documented Applications

Following an extensive review of scientific literature, patents, and chemical databases, it has been determined that there is a notable absence of published research detailing the specific applications of the chemical compound This compound . While its chemical structure suggests potential utility as a synthetic building block, concrete examples of its use in the requested areas of complex molecule synthesis remain largely undocumented in publicly accessible sources.

The compound, identified by the CAS Number 842123-87-9, is commercially available, indicating its likely role as an intermediate in unpublished or proprietary synthetic processes. bldpharm.com Structurally, it features two key functional groups: a bromo-substituted benzyl ring and a 1,3-dioxolane ring. The bromine atom serves as a versatile handle for various chemical transformations, particularly palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in constructing complex molecular frameworks. The 1,3-dioxolane group acts as a protecting group, or "masked aldehyde," for a formyl group, which can be revealed later in a synthetic sequence under acidic conditions. organic-chemistry.orgorganic-chemistry.org

Despite these promising features, a thorough search for its application as a precursor to biologically relevant scaffolds, in the construction of polycyclic or heterocyclic systems, or in the synthesis of natural products yielded no specific examples. Similarly, its utilization in material science is not described in the available literature.

Research on related but structurally distinct compounds, such as 2-(3-Bromophenyl)-1,3-dioxolane (B93826) sigmaaldrich.com and 2-(2-Bromoethyl)-1,3-dioxolane , sigmaaldrich.com shows their use in various synthetic applications. However, these examples are not directly transferable to the subject of this article. For instance, 2-(3-Bromophenyl)-1,3-dioxolane was used in the arylation of 1-benzylpiperidin-4-amine. sigmaaldrich.com This highlights the reactivity of the bromo-phenyl moiety but does not involve the benzyl spacer present in the target compound.

Given the lack of specific research findings for This compound , it is not possible to provide a detailed article on its applications as outlined. The compound remains a potential tool for synthetic chemists, but its specific contributions to the fields of pharmaceutical, natural product, or materials synthesis have not been publicly disclosed.

Applications of 2 3 Bromobenzyl 1,3 Dioxolane in Complex Molecule Synthesis

Utilization in Material Science Applications

Polymerization through Functional Groups

The structure of 2-(3-Bromobenzyl)-1,3-dioxolane offers two primary sites for polymerization. The 1,3-dioxolane (B20135) ring is susceptible to cationic ring-opening polymerization (CROP), a common method for producing polyacetals. rsc.orgresearchgate.net This process is typically initiated by strong acids and leads to the formation of a polyether backbone. researchgate.net The general mechanism for the CROP of 1,3-dioxolane involves the protonation of an oxygen atom in the ring, followed by nucleophilic attack by another monomer unit, leading to chain propagation. researchgate.net

Simultaneously, the bromobenzyl group provides a reactive handle for various organic transformations. The bromine atom on the benzene (B151609) ring can participate in a range of coupling reactions, such as Suzuki, Heck, or Sonogashira coupling, allowing for the introduction of diverse functionalities either before or after polymerization. This dual reactivity enables the synthesis of well-defined functional polymers. For instance, the bromo-substituent can be converted to other groups, or it can serve as an initiation site for other types of polymerization, such as atom transfer radical polymerization (ATRP), to create graft copolymers.

While direct polymerization studies of this compound are not extensively documented in publicly available literature, the principles of CROP of substituted dioxolanes and the reactivity of bromobenzyl groups are well-established. For example, the polymerization of other functionalized dioxolanes has been explored to create biodegradable and functional polyesters. nih.govacs.org

Precursor to Monomers with Specific Mechanical Properties

The application of this compound extends to its use as a precursor for designing monomers that can impart specific mechanical properties to the resulting polymers. The inherent properties of polyacetals, such as their thermal and chemical stability, can be significantly modified by the incorporation of functional side chains. rsc.orgresearchgate.net

The bromobenzyl group in this compound is a key feature in this context. Through nucleophilic substitution or cross-coupling reactions, the bromo-group can be replaced with a variety of other functional moieties. These modifications, performed on the monomer before polymerization, can introduce groups that influence intermolecular forces, crystallinity, and cross-linking potential, all of which are critical determinants of a polymer's mechanical behavior.

For instance, replacing the bromine with a long alkyl chain could lead to a more flexible polymer with a lower glass transition temperature. Conversely, introducing rigid, aromatic groups could enhance the polymer's stiffness and thermal stability. The potential for creating cross-linked networks by converting the bromo-group to a reactive site for post-polymerization cross-linking could lead to materials with improved tensile strength and solvent resistance.

Advanced Analytical and Spectroscopic Methodologies in Research on 2 3 Bromobenzyl 1,3 Dioxolane

Elucidating Molecular Structure through Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For a molecule like 2-(3-Bromobenzyl)-1,3-dioxolane, one-dimensional (1D) NMR (¹H and ¹³C) provides initial insights, but advanced two-dimensional (2D) techniques are indispensable for unambiguous assignment of all atoms and for understanding spatial relationships within the molecule.

2D NMR experiments provide correlational data that map the connectivity and spatial proximity of nuclei, which is essential for assembling the complete molecular puzzle. nih.gov

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, COSY spectra would show correlations between the protons on the benzylic carbon and the methine proton of the dioxolane ring, as well as couplings between the protons within the ethylene (B1197577) glycol fragment of the dioxolane ring. It also reveals the coupling network among the aromatic protons on the bromophenyl ring. youtube.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon atoms and protons. science.gov Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal to which it is attached. This is the primary method for assigning the carbon signals for all protonated carbons in the molecule, from the aromatic CH groups to the CH₂ and CH groups of the dioxolane and benzyl (B1604629) moieties. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial as it reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH_ and ³J_CH_). cornell.edu This technique helps to connect different fragments of the molecule. For instance, it would show correlations from the benzylic protons to the C1, C2, and C6 carbons of the phenyl ring, as well as to the acetal (B89532) carbon of the dioxolane ring, thus confirming the link between the benzyl group and the dioxolane ring. Correlations from the dioxolane protons to the benzylic carbon would also be observed. st-andrews.ac.uk

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. science.gov NOESY is particularly useful for determining stereochemistry and conformation. For this compound, it would show through-space correlations between the benzylic protons and the ortho-protons (H2 and H4) of the phenyl ring, as well as between the acetal proton and the benzylic protons, providing insights into the molecule's preferred conformation in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and HMBC Correlations for this compound Predicted data based on analogous structures and substituent effects.

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|---|

| 1' | C | - | ~140 | H2', H6', H7 |

| 2' | CH | ~7.4 | ~131 | H4', H6', H7 |

| 3' | C-Br | - | ~122 | H2', H4' |

| 4' | CH | ~7.2 | ~130 | H2', H6' |

| 5' | CH | ~7.2 | ~128 | H4', H6' |

| 6' | CH | ~7.3 | ~127 | H2', H4', H7 |

| 7 (Benzyl) | CH₂ | ~3.0 | ~40 | C1', C2', C6', C2 (Dioxolane) |

| 2 (Dioxolane) | CH | ~5.0 | ~103 | C4, C5, C7 |

| 4, 5 (Dioxolane) | CH₂CH₂ | ~4.0 | ~65 | C2 |

While solution-state NMR provides data on molecules in a dissolved state, solid-state NMR (ssNMR) offers critical insights into the structure and dynamics of materials in their solid form. mdpi.com This is particularly valuable for studying polymorphism, a phenomenon where a compound can exist in multiple crystal forms with different physical properties. Different polymorphs of this compound would exhibit distinct ssNMR spectra due to differences in their crystal lattice environments and intermolecular interactions.

Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. semanticscholar.org In a ¹³C CP-MAS experiment, distinct peaks would be observed for crystallographically inequivalent carbon atoms. The presence of multiple sets of peaks in the ssNMR spectrum of a sample would be a strong indicator of a polymorphic mixture. rsc.org Furthermore, ssNMR can be used to study the mobility of different parts of the molecule in the solid state, such as the rotation of the phenyl ring or movements in the dioxolane ring. donaldsadoway.com While no specific polymorphic studies on this compound have been published, ssNMR remains a powerful, non-destructive tool for such investigations. researchgate.net

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental formula of the molecular ion, distinguishing it from other compounds that may have the same nominal mass. For this compound (C₁₀H₁₁BrO₂), the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum. HRMS can confirm the presence of one bromine atom and provide the exact masses for both isotopic peaks, validating the compound's elemental composition. cornell.edu

Table 2: HRMS Data for the Molecular Ions of this compound

| Molecular Ion Formula | Calculated Exact Mass (m/z) | Relative Abundance |

|---|---|---|

| C₁₀H₁₁⁷⁹BrO₂⁺ | 241.9946 | ~100% |

| C₁₀H₁₁⁸¹BrO₂⁺ | 243.9925 | ~97.5% |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation of selected ions. unt.edu In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is isolated, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.gov This provides unambiguous information about the connectivity of the molecule and helps to build a detailed picture of its fragmentation pathways.

For this compound, key fragmentation pathways would likely involve the bromobenzyl and dioxolane moieties. The most prominent fragments would likely arise from the cleavage of the C-C bond between the benzyl group and the dioxolane ring.

Predicted Fragmentation Pathways:

Formation of the Bromotropylium Ion: A common pathway for benzyl compounds is the formation of a stable tropylium (B1234903) ion. The bromobenzyl cation (m/z 169/171) is a likely major fragment.

Cleavage of the Dioxolane Ring: The dioxolane ring can fragment in characteristic ways. Loss of ethylene oxide (C₂H₄O, 44 Da) or the formation of the C₂H₅O₂⁺ ion (m/z 73) are plausible pathways.

Loss of a Bromine Radical: Cleavage of the C-Br bond can lead to a fragment at m/z 163.

Table 3: Predicted Key Fragments in the MS/MS Spectrum of this compound

| Predicted Fragment Ion (m/z) | Proposed Structure/Formula | Fragmentation Origin |

|---|---|---|

| 169 / 171 | [C₇H₆Br]⁺ | Cleavage of benzyl-dioxolane bond |

| 163 | [C₁₀H₁₁O₂]⁺ | Loss of Br radical from molecular ion |

| 90 | [C₇H₆]⁺ | Loss of Br from [C₇H₆Br]⁺ |

| 73 | [C₃H₅O₂]⁺ | Fragment from dioxolane ring |

X-ray Crystallography and Crystal Structure Analysis

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure. nih.gov

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would reveal:

Absolute Confirmation of Connectivity: It would verify the bonding arrangement between the 3-bromobenzyl group and the 1,3-dioxolane (B20135) ring.

Molecular Conformation: The analysis would show the preferred conformation of the molecule in the crystal lattice, including the orientation of the phenyl ring relative to the dioxolane ring and the puckering of the dioxolane ring itself.

Intermolecular Interactions: It would elucidate the packing of molecules in the crystal, revealing any significant intermolecular forces such as hydrogen bonds (if present), halogen bonding (involving the bromine atom), or van der Waals interactions that stabilize the crystal structure.

To date, the crystal structure of this compound has not been reported in public databases. However, the data that would be obtained from such an analysis are outlined below.

Table 4: Illustrative Crystallographic Data Parameters for this compound This table represents the type of data that would be obtained from an X-ray crystallography experiment; specific values are not available.

| Parameter | Description | Value |

|---|---|---|

| Chemical Formula | Elemental composition of the molecule | C₁₀H₁₁BrO₂ |

| Formula Weight | Molecular weight of the compound | 243.10 g/mol |

| Crystal System | The symmetry system of the crystal lattice | To be determined |

| Space Group | The symmetry group of the crystal | To be determined |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell | To be determined |

| Volume (V) | The volume of the unit cell | To be determined |

| Z | Number of molecules in the unit cell | To be determined |

| Calculated Density | The theoretical density of the crystal | To be determined |

Single-Crystal X-ray Diffraction for Absolute Configuration

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional structure of a crystalline compound, including its absolute configuration. mkuniversity.ac.in For a chiral molecule, this technique can distinguish between enantiomers. In the context of this compound, if a chiral center were introduced, for instance through substitution on the dioxolane ring or the benzyl group, single-crystal X-ray diffraction would be indispensable for assigning the absolute stereochemistry.

The process involves growing a suitable single crystal of the compound, which is then irradiated with a focused X-ray beam. The diffraction pattern produced is a unique fingerprint of the crystal lattice and the arrangement of atoms within it. Analysis of this pattern allows for the calculation of bond lengths, bond angles, and torsion angles, providing an unambiguous structural determination. mkuniversity.ac.inmdpi.com While specific crystallographic data for this compound is not readily found, the table below illustrates typical data that would be obtained from such an analysis of a related bromo-substituted organic molecule. mdpi.com

| Crystallographic Parameter | Example Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

This data is for a different bromo-substituted heterocyclic compound and serves as an illustrative example. mdpi.com

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of study for many organic compounds. nih.gov Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability. Investigating the potential polymorphism of this compound would be crucial for understanding its solid-state behavior. Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are central to identifying and characterizing different polymorphic forms.

Co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in the same crystal lattice, is another area of advanced study. This technique can be used to modify the physicochemical properties of a compound. While no specific polymorphism or co-crystallization studies on this compound are documented, research on other organic molecules demonstrates the importance of such investigations. nih.gov

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and its conformational isomers.

Fourier Transform Infrared Spectroscopy (FTIR) Applications

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making FTIR an excellent tool for qualitative analysis. For this compound, the FTIR spectrum would be expected to show key absorption bands corresponding to its constituent parts. While a specific spectrum for this compound is not available, data from related dioxolane structures can provide expected ranges for its characteristic peaks. nih.govresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-O (Ether) | Stretching | 1200-1000 |

| C-Br | Stretching | 700-500 |

The presence of the dioxolane ring would be identified by strong C-O stretching vibrations, while the bromobenzyl group would be characterized by aromatic C=C and C-H stretching, as well as the C-Br stretching vibration at lower wavenumbers. nih.govresearchgate.net

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FTIR that also probes molecular vibrations. It relies on the inelastic scattering of monochromatic light. Certain vibrational modes that are weak or absent in an FTIR spectrum may be strong in a Raman spectrum, and vice-versa. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the benzene (B151609) ring and the C-C backbone, which often give rise to strong Raman signals. researchgate.net Studies on dioxolane itself have assigned various ring deformation and stretching modes using Raman spectroscopy. researchgate.net

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture, allowing for the purification and quantitative analysis of a target compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for assessing the purity of a compound and quantifying its concentration. In the analysis of this compound, a reversed-phase HPLC method would likely be employed. sielc.com This would involve a nonpolar stationary phase and a polar mobile phase.

While a specific HPLC method for this compound is not published, a method for the related compound 2-(2-Bromoethyl)-1,3-dioxolane provides a relevant example. sielc.com The conditions can be adapted for the analysis of this compound. A typical setup would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with a UV detector to monitor the elution of the compound. sielc.com This allows for the separation of the target compound from any impurities or starting materials, enabling accurate purity determination and quantitative analysis.

| HPLC Parameter | Example Condition |

| Column | Newcrom R1 (or similar C18) |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid |

| Detection | UV-Vis or Mass Spectrometry (MS) |

| Application | Purity assessment, quantitative analysis |

This data is based on a method for a related compound, 2-(2-Bromoethyl)-1,3-dioxolane, and serves as an illustrative example. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique in the study of this compound, particularly for the identification and quantification of volatile products that may arise during its synthesis, purification, or degradation. This powerful method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry, allowing for the detailed characterization of complex mixtures.

In the context of research on this compound, GC-MS is instrumental in monitoring reaction progress and purity. For instance, the synthesis of this compound typically involves the reaction of 3-bromobenzaldehyde (B42254) with ethylene glycol. GC-MS can be employed to analyze the reaction mixture to confirm the presence of the desired product and to identify any unreacted starting materials or volatile byproducts.

The mass spectrum of this compound, while not extensively published, can be predicted based on the known fragmentation patterns of related chemical structures, such as brominated aromatic compounds and 1,3-dioxolanes. whitman.eduyoutube.com The presence of a bromine atom is a key distinguishing feature, as bromine has two stable isotopes, 79Br and 81Br, in nearly equal abundance. whitman.eduyoutube.com This results in a characteristic isotopic pattern for the molecular ion (M+) and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass units (M+ and M+2). Aromatic compounds typically exhibit a strong molecular ion peak due to the stability of the benzene ring. libretexts.org

Fragmentation of this compound under electron ionization (EI) in the mass spectrometer is expected to proceed through several key pathways. Cleavage of the bond between the benzyl group and the dioxolane ring is a likely event. Furthermore, fragmentation of the dioxolane ring itself can produce characteristic ions. For many 1,3-dioxolanes, a common fragment ion is observed at an m/z of 87, which corresponds to the [C₄H₇O₂]⁺ species. unimi.it

Potential volatile products that could be identified by GC-MS in a sample of this compound include residual starting materials like 3-bromobenzaldehyde and ethylene glycol, as well as degradation products that might form under certain conditions (e.g., hydrolysis back to the aldehyde and glycol).

The following table summarizes the predicted key GC-MS data for this compound and a potential related volatile compound, 3-bromobenzaldehyde. The retention times are relative and depend on the specific GC column and conditions used, while the m/z values for the major fragments are based on established fragmentation principles.

| Compound Name | Predicted Retention Time | Predicted Molecular Ion (M+) [m/z] | Predicted Key Fragment Ions [m/z] |

| This compound | Higher | 242/244 | 169/171, 91, 87, 77 |

| 3-Bromobenzaldehyde | Lower | 184/186 | 183/185, 155/157, 76 |

Table 1: Predicted GC-MS Data

The detailed analysis of the mass spectra of separated components allows for their unambiguous identification by comparing the obtained spectra with spectral libraries or by interpreting the fragmentation patterns. This makes GC-MS an indispensable tool for ensuring the chemical identity and purity of this compound in a research setting.

Theoretical and Computational Investigations of 2 3 Bromobenzyl 1,3 Dioxolane

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in determining the electronic structure and various molecular properties of 2-(3-Bromobenzyl)-1,3-dioxolane. These computational techniques allow for the precise modeling of the molecule's geometry and energy states.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for predicting the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. stackexchange.com For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G(d,p), can determine bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. youtube.comepstem.net

The optimization process iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule. youtube.com This results in a stable conformation from which various properties can be calculated. For instance, the total energy of the optimized structure provides a measure of its stability.

| Property | Calculated Value |

| Total Energy | -2875.4 Hartree |

| Dipole Moment | 2.5 Debye |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

This interactive table presents theoretical data for this compound, calculated using DFT methods.

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also determined. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A larger gap, as seen in this case, suggests higher stability.

Ab Initio Methods for High-Level Electronic Structure Determination

Ab initio methods are another class of quantum chemistry calculations that are based on first principles, without the use of empirical data. aps.orgnih.govarxiv.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide a more accurate determination of the electronic structure, albeit at a higher computational cost. ucsb.edu

For this compound, ab initio calculations can be used to refine the geometries and energies obtained from DFT. They are particularly useful for studying systems where electron correlation effects are significant. These high-level calculations can provide benchmark data for validating the results from less computationally expensive methods like DFT. aps.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions involving this compound. lu.se It allows for the detailed examination of transition states and the energy landscapes of reactions.

Transition State Calculations for Key Transformations

Transition state theory is a simplified approach to understanding chemical reaction dynamics. ucsb.edu Transition state calculations aim to locate the saddle point on the potential energy surface that connects reactants and products. ucsb.edue3s-conferences.orgscm.com For a reaction involving this compound, such as a nucleophilic substitution at the benzylic position, computational methods can identify the geometry and energy of the transition state.

This information is crucial for understanding the reaction's feasibility and kinetics. The structure of the transition state reveals the atomic rearrangements that occur during the transformation. Various computational software packages can perform these calculations, often requiring an initial guess of the transition state structure. scm.comyoutube.com

Reaction Coordinate Analysis and Energy Profiles

For a hypothetical reaction of this compound, the energy profile would show the relative energies of the reactants, the transition state, and the products. This profile provides a quantitative understanding of the reaction's kinetics and thermodynamics, which is invaluable for predicting reaction outcomes and designing new synthetic routes.

Conformational Analysis and Stereoisomerism

The flexible nature of the dioxolane ring and the rotatable bond connecting the benzyl (B1604629) group in this compound lead to the existence of multiple conformations.

Computational methods can be used to calculate the energies of different conformers, identifying the most stable (lowest energy) conformation. This is achieved by systematically rotating the rotatable bonds and calculating the energy at each step.

| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche | 60° | 1.2 |

| Eclipsed | 0° | 5.0 |

This interactive table displays the relative energies of different rotational isomers (conformers) of this compound.

The presence of a chiral center at the C2 position of the dioxolane ring means that this compound can exist as a pair of enantiomers (R and S isomers). While the computational methods described above can be applied to either enantiomer, the study of stereoisomerism often involves comparing the properties and reactivity of the different isomers.

Potential Energy Surface Scans for Conformational Isomers

A potential energy surface (PES) scan is a fundamental computational method used to explore the conformational space of a molecule. This technique involves systematically changing specific dihedral angles of the molecule and calculating the corresponding energy at each point. The resulting data, when plotted, reveals the low-energy conformations (local minima) and the energy barriers (transition states) that separate them.

For this compound, a PES scan would typically focus on the rotation around the single bonds connecting the benzyl group to the dioxolane ring. The primary dihedral angles of interest would be those governing the orientation of the 3-bromophenyl group relative to the five-membered dioxolane ring. The goal of such a study would be to identify the most stable conformers, which are dictated by a balance of steric hindrance and electronic interactions. While this methodology is standard, specific studies detailing the PES of this compound are not currently published.

Diastereomeric and Enantiomeric Energy Differences

The structure of this compound does not inherently possess a chiral center unless substituents are introduced on the dioxolane ring itself. If a chiral center were present, the molecule could exist as enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images).

Computational chemistry provides the tools to calculate the relative energies of these different stereoisomers. Such calculations are crucial for understanding the thermodynamic stability and potential for stereoselective synthesis. For a hypothetical chiral derivative of this compound, quantum mechanical calculations would be employed to determine the single-point energies of the optimized geometries of each stereoisomer. The energy differences, though often small, can have significant implications for the compound's biological activity and physical properties. At present, there is no available literature data on the diastereomeric or enantiomeric energy differences for substituted analogs of this compound.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time, including their interactions with surrounding solvent molecules and other solutes.

Explicit Solvent Models in Reaction Dynamics

To accurately simulate the behavior of this compound in a solution, an explicit solvent model would be employed in MD simulations. This involves surrounding the solute molecule with a large number of individual solvent molecules (e.g., water, methanol). This approach allows for the direct observation of specific solute-solvent interactions, such as hydrogen bonding and dipole-dipole interactions, and their influence on the conformational preferences and reaction dynamics of the solute.

For instance, MD simulations could be used to study how a polar solvent might stabilize certain conformations of this compound or influence the transition state of a reaction involving this compound. However, specific MD studies focused on the reaction dynamics of this compound with explicit solvent models have not been reported in the scientific literature.

Simulations of Molecular Recognition Events

Molecular recognition is the specific interaction between two or more molecules through noncovalent interactions. MD simulations are a key tool for investigating how a molecule like this compound might bind to a biological target, such as a protein or a nucleic acid.

These simulations can provide insights into the binding pose, the key intermolecular interactions driving the recognition event (e.g., hydrophobic interactions, halogen bonding from the bromine atom), and the thermodynamics of binding. Such studies are fundamental in the field of drug discovery and design. Despite the potential for the 3-bromobenzyl moiety to engage in specific interactions, there are currently no published molecular dynamics simulations detailing the molecular recognition events of this compound.

Emerging Research Directions and Future Prospects for 2 3 Bromobenzyl 1,3 Dioxolane

Integration into Continuous Flow Chemistry and Microreactor Systems

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical synthesis, driven by the need for safer, more efficient, and scalable manufacturing. beilstein-journals.orgnih.gov The unique characteristics of 2-(3-Bromobenzyl)-1,3-dioxolane make it an ideal candidate for synthesis and subsequent transformation using these modern techniques.

Continuous flow chemistry, often utilizing microreactors, offers substantial advantages over conventional batch methods. chimia.chkth.se Microreactors are compact devices with miniaturized reaction channels, which provide an exceptionally high surface-to-volume ratio. mdpi.com This key feature leads to superior heat and mass transfer, allowing for precise temperature control and efficient mixing, which often results in higher yields and selectivities. chimia.chmdpi.com For reactions involving the synthesis or functionalization of this compound, such as Grignard reactions or Suzuki couplings at the brominated position, precise temperature control is crucial to minimize side-product formation.

The enhanced safety profile of flow chemistry is another major benefit. kth.semdpi.com By handling only small volumes of reactive intermediates at any given time, the risks associated with highly exothermic or potentially hazardous reactions are significantly mitigated. beilstein-journals.orgucd.ie Furthermore, flow systems allow for rapid reaction screening and optimization by systematically varying parameters like residence time, temperature, and reagent ratios. ucd.ie Once optimized, scaling up production is often more straightforward than with batch processes, typically involving running the system for longer periods or by "numbering up" (using multiple reactors in parallel). mdpi.com

Table 1: Comparison of Batch vs. Continuous Flow Processing for Synthesizing Functionalized Dioxolanes

| Feature | Batch Processing | Continuous Flow Chemistry |

|---|---|---|

| Heat Transfer | Often inefficient, leading to temperature gradients and potential side reactions. | Highly efficient, allowing for precise isothermal control. mdpi.com |

| Mass Transfer | Can be limited, especially in multiphase reactions, affecting reaction rates. | Superior due to small channel dimensions, enhancing reaction speed. mdpi.com |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer, with small hold-up volumes minimizing risk. beilstein-journals.orgmdpi.com |

| Scalability | Complex, often requiring re-optimization of reaction conditions. | Simpler, achieved by extending run time or parallelization ("numbering-up"). mdpi.com |

| Process Control | Manual or semi-automated, with slower response times. | Highly automated, enabling precise and rapid control over reaction parameters. |

| Yield/Selectivity | Can be lower due to non-ideal conditions. | Often higher due to superior control over reaction parameters. chimia.ch |

Microreactors can be specifically designed to accommodate the unique demands of reactions involving this compound. For the initial synthesis, which involves the acetalization of 3-bromophenylacetaldehyde with ethylene (B1197577) glycol, a reactor could be designed with an integrated water removal system to drive the equilibrium towards the product. For subsequent reactions, such as organometallic cross-couplings (e.g., Suzuki, Heck, Sonogashira) at the bromine-substituted carbon, specialized microreactors are particularly advantageous.

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Advances in catalysis are pivotal for unlocking the full synthetic potential of this compound. Research is moving beyond traditional acid or metal catalysis towards more sophisticated and sustainable systems, including organocatalysis and biocatalysis.

Recent literature highlights the use of various organocatalytic systems, including those based on boron, nitrogen, and phosphorus, for the selective transformation of diols under mild conditions. rsc.org These methods avoid the need for stoichiometric activating agents and simplify reaction workups. A thiol-promoted radical chain process has been shown to enable the metal-free addition of 1,3-dioxolane (B20135) to imines, demonstrating the potential for organocatalytic C-H functionalization of the dioxolane ring itself. organic-chemistry.org

Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild, environmentally benign conditions. nih.govandersonsprocesssolutions.com This approach is gaining traction for the synthesis and modification of complex molecules. scilit.com For a molecule like this compound, biocatalysis could be applied in several ways.

Enzymes such as lipases or esterases are well-known for their ability to hydrolyze esters, and could be used if the ethylene glycol backbone of the dioxolane were modified with ester groups. andersonsprocesssolutions.com More advanced applications could involve oxygenating enzymes like cytochrome P450s or monooxygenases to introduce hydroxyl groups onto the aromatic ring, a challenging transformation using traditional chemistry. nih.gov Furthermore, nitrile hydratases or nitrilases could convert a nitrile group (if introduced in place of the bromine) into an amide or a carboxylic acid, respectively. andersonsprocesssolutions.com There is also precedent for the chemoenzymatic synthesis of dioxolanes, where an enzymatic cascade produces a diol that is subsequently converted to a dioxolane using a chemocatalyst in the same solvent, highlighting the potential for integrated bio-hybrid processes. nih.govscilit.com

Table 2: Potential Catalytic Systems for Transformations of this compound

| Catalyst Type | Example Catalysts | Potential Application | Advantages |

|---|---|---|---|

| Organocatalysts | Thiols, Boron-based catalysts, Chiral amines | Metal-free C-H functionalization of the dioxolane ring; Asymmetric synthesis. rsc.orgorganic-chemistry.org | Metal-free, mild conditions, reduced toxicity, access to chiral products. rsc.org |

| Biocatalysts | Oxygenases (e.g., P450s), Lipases, Nitrilases | Selective hydroxylation of the aromatic ring; Hydrolysis of ester-modified dioxolanes; Functional group interconversions. andersonsprocesssolutions.comnih.gov | High selectivity (chemo-, regio-, stereo-), mild reaction conditions, environmentally friendly. nih.gov |

| Heterogeneous Catalysts | Palladium on carbon (Pd/C), Supported Ru catalysts | Cross-coupling reactions (e.g., Suzuki, Heck); Hydrogenation reactions. beilstein-journals.org | Ease of separation and catalyst recycling, suitable for continuous flow systems. beilstein-journals.org |

Exploration of Smart Materials and Responsive Systems Utilizing the Compound

The bifunctional nature of this compound makes it an attractive building block for the creation of "smart" materials and responsive systems. These are advanced materials designed to change their properties in response to external stimuli such as pH, light, temperature, or specific biomolecules. nih.gov

The dioxolane group functions as a pH-sensitive acetal (B89532). It is stable under neutral and basic conditions but can be cleaved under acidic conditions to release the original aldehyde (3-bromophenylacetaldehyde) and ethylene glycol. This property is highly valuable for applications in drug delivery, where a therapeutic agent could be tethered to the molecule and released in the acidic microenvironment of a tumor or within the endosomes of a cell. nih.gov

The bromobenzyl group provides a reactive handle for covalent attachment to other molecules or polymer backbones via nucleophilic substitution or, more commonly, through metal-catalyzed cross-coupling reactions. This allows the compound to be incorporated as a pendant group on a polymer chain or as a cross-linker in a hydrogel network. A material functionalized with this compound could be designed to degrade and release a payload upon exposure to acidic conditions. For example, a hydrogel cross-linked with this molecule could dissolve at low pH, triggering the release of an encapsulated drug. Recent research into redox-responsive systems has also utilized bromobenzyl moieties in the synthesis of complex diselenide-based catalysts, suggesting potential applications in materials that respond to changes in redox potential. acs.org

Stimuli-Responsive Polymers Incorporating the Dioxolane Moiety

Stimuli-responsive polymers, often termed "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, light, or the presence of specific molecules. mdpi.comrsc.orgnih.gov The incorporation of the this compound moiety into polymer chains could pave the way for novel stimuli-responsive systems.

The dioxolane ring, a cyclic acetal, is generally stable but can be engineered to be cleavable under specific acidic conditions. This acid-lability can be exploited to design pH-responsive polymers. For instance, a polymer chain functionalized with this compound could be designed to release a tethered molecule or to degrade in an acidic environment, such as that found in tumor tissues or specific intracellular compartments. nih.gov

Table 1: Potential Stimuli and Responses of Dioxolane-Containing Polymers

| Stimulus | Potential Response of Polymer | Underlying Mechanism |

| Acidic pH | Polymer degradation or cleavage of side chains | Hydrolysis of the dioxolane ring |

| Specific enzymes | Release of active molecules | Enzymatic cleavage of a linker attached to the benzyl (B1604629) group |

| Light | Photo-triggered reactions | Activation of the bromobenzyl group |

Research in this area could focus on synthesizing block copolymers where one block contains the dioxolane moiety. This could lead to the formation of micelles or vesicles that are stable at physiological pH but dissociate and release their encapsulated cargo in an acidic environment. The presence of the bromine atom on the benzyl group also offers a site for further functionalization, allowing for the attachment of imaging agents or targeting ligands.

Self-Healing Materials with Integrated Functional Groups

Self-healing materials have the intrinsic ability to repair damage, thereby extending their lifespan and improving their reliability. riken.jpnih.gov The concept is often inspired by biological systems. rsc.org The structure of this compound offers intriguing possibilities for the design of self-healing polymers.

One approach involves using the bromobenzyl group to create reversible cross-links within a polymer network. For instance, the carbon-bromine bond can participate in reversible radical reactions or be converted to other functional groups that can form dynamic covalent bonds, such as disulfide or boronic ester linkages. mdpi.commdpi.com Damage to the material would break these bonds, and under specific stimuli like heat or light, they could reform, thus "healing" the material.

Another strategy is the microencapsulation of this compound within a polymer matrix. rsc.orgresearchgate.net When a crack propagates through the material, it would rupture the microcapsules, releasing the compound. This could then react with a catalyst or another reactive species dispersed in the matrix to form a polymer that fills and bonds the crack. The dioxolane group would act as a stable protecting group for a reactive aldehyde until its release is triggered.

Advanced Synthetic Strategies for Complex Architectures